molecular formula C10H10FN3OS B8762873 3-(2-Fluorophenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole CAS No. 116850-53-4

3-(2-Fluorophenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole

Cat. No.: B8762873
CAS No.: 116850-53-4
M. Wt: 239.27 g/mol
InChI Key: CNROQGMFSMASNW-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C10H10FN3OS and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

116850-53-4

Molecular Formula

C10H10FN3OS

Molecular Weight

239.27 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-methyl-5-methylsulfinyl-1,2,4-triazole

InChI

InChI=1S/C10H10FN3OS/c1-14-9(12-13-10(14)16(2)15)7-5-3-4-6-8(7)11/h3-6H,1-2H3

InChI Key

CNROQGMFSMASNW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1S(=O)C)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, 0° C., solution of 3-(2-fluorophenyl)-4-methyl-5-methylthio-4H-1,2,4-triazole (5.0 g, 2.2×10-2 mole) and CH2Cl2 (125 ml) was added portionwise m-chloroperoxybenzoic acid (4.83 g, 2.24×10-2 mole, 80% active MCPBA). After stirring overnight at room temperature, the reaction was diluted with CH2Cl2 until homogeneous and was then washed in turn twice with saturated aqueous NaHCO3 and once with saturated aqueous NaCl. After drying over anhydrous Na2SO4, the CH2Cl2 was evaporated leaving an oil which slowly crystallized. Crystallization from EtOAc/hexane gave a colorless solid: Mp 95°-97° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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